molecular formula C18H16N6O2 B11003023 N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide

Cat. No.: B11003023
M. Wt: 348.4 g/mol
InChI Key: LJHHNZNREMOVTO-UHFFFAOYSA-N
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Description

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide is a heterocyclic compound that combines the structural motifs of indazole and triazole These structures are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide typically involves the formation of the indazole and triazole rings followed by their coupling. One common method includes the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material . The triazole ring can be synthesized via the cyclization of amido-nitriles . The final coupling step often involves the use of transition metal catalysts such as copper or silver to facilitate the formation of the N-N bond .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for higher yields and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. The indazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The triazole ring can enhance the binding affinity and specificity of the compound . The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide is unique due to the combination of indazole and triazole rings, which may confer enhanced biological activity and specificity compared to compounds containing only one of these rings.

Properties

Molecular Formula

C18H16N6O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-1H-indazole-3-carboxamide

InChI

InChI=1S/C18H16N6O2/c1-26-10-15-20-17(24-22-15)11-6-8-12(9-7-11)19-18(25)16-13-4-2-3-5-14(13)21-23-16/h2-9H,10H2,1H3,(H,19,25)(H,21,23)(H,20,22,24)

InChI Key

LJHHNZNREMOVTO-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)C2=CC=C(C=C2)NC(=O)C3=NNC4=CC=CC=C43

Origin of Product

United States

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